molecular formula C10H11N3O2 B11969067 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11969067
M. Wt: 205.21 g/mol
InChI Key: YUFVPYWFFFVWSA-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a hydroxyamino group, a methyl group, and a phenyl group attached to a pyrazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyamino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the hydroxyamino group, resulting in different chemical reactivity and biological activity.

    4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Contains an amino group instead of a hydroxyamino group, leading to variations in its chemical and biological properties.

    4-Nitro-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

Uniqueness

4-(Hydroxyamino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(hydroxyamino)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,9,12,15H,1H3

InChI Key

YUFVPYWFFFVWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1NO)C2=CC=CC=C2

Origin of Product

United States

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